3-(2-Phenylindol-1-yl)propan-1-amine
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Overview
Description
3-(2-Phenylindol-1-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(2-Phenylindol-1-yl)propan-1-amine, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylindol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives .
Scientific Research Applications
3-(2-Phenylindol-1-yl)propan-1-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Phenylindol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with various physiological functions.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-(2-Phenylindol-1-yl)propan-1-amine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other indole derivatives.
Properties
Molecular Formula |
C17H18N2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-(2-phenylindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C17H18N2/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12,18H2 |
InChI Key |
GJRLBGNXSJZXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCN |
Origin of Product |
United States |
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